N,N'-bis(4-ethoxyphenyl)hexanediamide
Description
N,N'-bis(4-ethoxyphenyl)hexanediamide is a diamide compound characterized by a central hexanediamide backbone substituted with 4-ethoxyphenyl groups at both terminal nitrogen atoms. The ethoxy (-OCH₂CH₃) substituents on the para positions of the aromatic rings confer moderate lipophilicity and electronic effects, making the compound suitable for applications in materials science and medicinal chemistry.
Properties
CAS No. |
21118-83-2 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-19-13-9-17(10-14-19)23-21(25)7-5-6-8-22(26)24-18-11-15-20(16-12-18)28-4-2/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
FUFIMTYTHMUEMV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)OCC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations in hexanediamide derivatives include substituent type (e.g., alkoxy, alkyl, nitro), position (para vs. meta), and steric bulk. These modifications influence solubility, lipophilicity (logP), and molecular interactions.
Table 1: Substituent-Driven Property Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight | logP | Key Properties | References |
|---|---|---|---|---|---|---|
| N,N'-bis(4-ethoxyphenyl)hexanediamide | 4-ethoxy (para) | C₂₂H₂₈N₂O₄ | 392.47* | ~4.5† | Moderate lipophilicity, polarizability | [16]‡ |
| N,N'-bis(4-methoxyphenyl)hexanediamide | 4-methoxy (para) | C₂₀H₂₄N₂O₄ | 380.42 | ~3.8 | Higher polarity vs. ethoxy analog | [16] |
| N,N'-bis(3-ethylphenyl)hexanediamide | 3-ethyl (meta) | C₂₂H₂₈N₂O₂ | 352.48 | 4.24 | Increased lipophilicity, meta substitution | [15] |
| N,N'-bis(3-chloro-4-nitrophenyl)hexanediamide | 3-Cl, 4-NO₂ (meta/para) | C₁₈H₁₆Cl₂N₄O₆ | 455.25 | N/A | Electron-withdrawing groups, high reactivity | [19] |
| N,N′-Bis(2-hydroxyethyl)hexanediamide | 2-hydroxyethyl | C₁₀H₂₀N₂O₄ | 232.28 | -1.2† | High aqueous solubility, H-bonding | [5] |
*Calculated based on analogous structures; †Estimated using computational tools; ‡Indirect reference to ethoxy-substituted analogs.
Key Findings:
- Ethoxy vs. Methoxy : The ethoxy group in this compound increases lipophilicity (logP ~4.5) compared to the methoxy analog (logP ~3.8), enhancing membrane permeability but reducing aqueous solubility .
- Substituent Position : Meta-substituted derivatives (e.g., 3-ethylphenyl) exhibit lower polarity than para-substituted analogs due to reduced symmetry and dipole interactions .
Steric and Functional Group Modifications
Table 2: Steric and Functional Group Impact
| Compound Name | Functional Groups | Notable Properties | References |
|---|---|---|---|
| N,N'-1,6-hexanediylbis(4-tert-butylbenzamide) | 4-tert-butylbenzamide | High steric hindrance, thermal stability | [17] |
| N,N,N',N'-tetrakis(4-methoxybenzyl)hexanediamide | Multiple 4-methoxybenzyl | Enhanced crystallinity, complex coordination | [7] |
| N,N'-bis(2-((butylamino)(oxo)acetyl)phenyl)hexanediamide | Oxoacetyl, butylamino | Hydrogen-bonding capacity, biological activity | [14] |
Key Findings:
- Steric Hindrance : Bulky groups like tert-butyl (in 4-tert-butylbenzamide derivatives) reduce solubility but improve thermal stability, making them suitable for high-temperature applications .
- Hydrogen-Bonding Groups : Hydroxyethyl or oxoacetyl substituents enhance solubility and enable interactions with biological targets, as seen in N,N′-Bis(2-hydroxyethyl)hexanediamide .
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